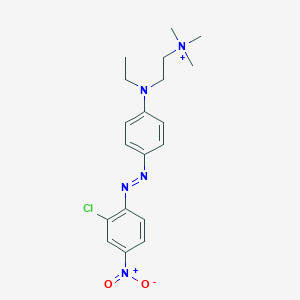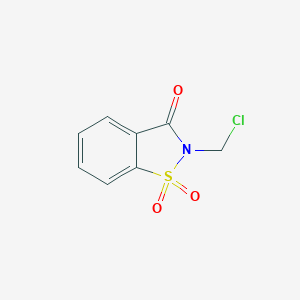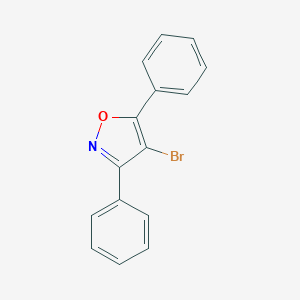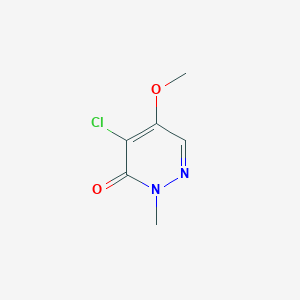
4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related chloro-methoxypyridazine compounds involves several steps, including protection of the pyridazinone nitrogen, selective displacement of the chloro position with methoxide, catalytic hydrogenation, and final deprotection to yield the target compound. This synthetic route offers a superior approach compared to previously described methods due to its efficiency and good yield (Bryant, R., Kunng, F.-A., & South, M. S., 1995).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of chlorophenyl-methoxypyridazinyl-pyrazole derivatives have been characterized using spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction confirms the molecular structure, which is in good agreement with geometry optimized by density functional theory (DFT) calculations. These studies provide insights into the electronic and spatial configuration of the molecule, which are crucial for understanding its reactivity and properties (Alaşalvar, C., et al., 2014).
Chemical Reactions and Properties
4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one exhibits potential as an electrophilic chlorinating agent, efficiently facilitating the α-chlorination of active methylene/methine compounds. This reactivity suggests its utility in synthetic chemistry for introducing chloro groups in a selective manner, demonstrating its chemical versatility (Park, Y.-D., et al., 2005).
Physical Properties Analysis
While specific studies on the physical properties of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one were not directly found, related compounds' analyses indicate that such properties can be inferred through spectroscopic methods and X-ray crystallography. These techniques provide data on melting points, solubility, and other physical characteristics important for handling and application in various domains.
Chemical Properties Analysis
The chemical properties of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one, such as its reactivity with nucleophiles and electrophiles, are pivotal for its applications in organic synthesis. Studies on similar compounds reveal the potential for nucleophilic substitution reactions that can modify the molecule, offering pathways to a range of derivatives with varied biological and chemical activities (Renfrew, A., et al., 2003).
Wissenschaftliche Forschungsanwendungen
It has been used as an electrophilic chlorinating agent, particularly for the α-chlorination of active methylene/methine compounds (Park et al., 2005).
Its derivatives play a role in the large-scale synthesis of other chemical compounds, like 3‐chloro‐5‐methoxypyridazine, highlighting its utility in synthetic organic chemistry (Bryant et al., 1995).
The compound is involved in the control of electron demand in the cycloadditions of 2(H)-1,4-oxazin-2-ones, indicating its importance in cycloaddition reactions (Afarinkia et al., 2004).
It has been used in the study of N-nitration of secondary amines, showing its potential in the field of nitration chemistry (Park et al., 2003).
Its use in photochemistry, particularly in photo-induced methylation of pyridazines, demonstrates its photoreactive properties (Tsuchiya et al., 1972).
The compound is involved in the synthesis of various pyridazine derivatives, further illustrating its versatility in organic synthesis (Nakagome, 1963).
It plays a role in Diels-Alder reactions with 2-methylpyridazin-3(2H)-ones bearing electron-withdrawing substituents, which is significant in the study of cycloaddition reactions (Fariña et al., 1994).
Eigenschaften
IUPAC Name |
4-chloro-5-methoxy-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-9-6(10)5(7)4(11-2)3-8-9/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHGGBMXRUJBAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379286 | |
| Record name | 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one | |
CAS RN |
14628-57-0 | |
| Record name | 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


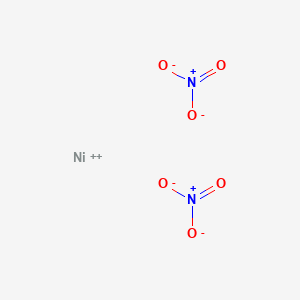

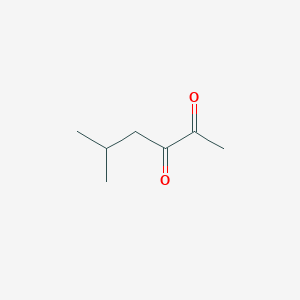

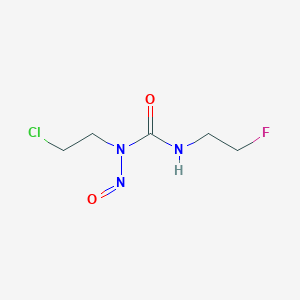
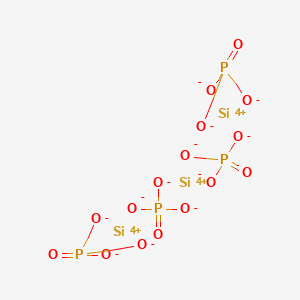
![(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B78881.png)


